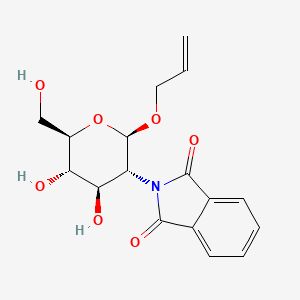

Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside

Description

Structural and Functional Significance in Carbohydrate Chemistry

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside (molecular formula C₁₇H₁₉NO₇, molecular weight 349.3 g/mol) features a β-configured glucopyranose ring with three key modifications:

- A phthalimido group at C2, which acts as a temporary protecting group for the amine functionality while facilitating neighboring group participation during glycosylation.

- An allyl glycoside at the anomeric center, providing a stable yet removable aglycon for subsequent functionalization.

- Hydroxyl groups at C3, C4, and C6 positions, typically protected with acetyl or benzyl groups in synthetic applications.

The phthalimido group’s orthogonal orientation relative to the pyranose ring creates steric hindrance on the β-face, favoring 1,2-trans glycosidic linkages through either direct displacement or intermediacy of an oxazolinium ion. This stereodirecting effect is quantified by an anomerization equilibrium constant (K_eq) of 3.2 for α/β halides in nitromethane, demonstrating the thermodynamic preference for β-configuration.

Table 1: Key Structural Features and Their Roles

X-ray crystallography confirms the pyranose ring adopts a ⁴C₁ chair conformation, with the phthalimido group oriented approximately 85° relative to the mean plane of the sugar ring. This spatial arrangement prevents undesired side reactions while maintaining accessibility for glycosyl acceptors.

Historical Context and Key Discoveries in Phthalimido-Protected Glycosides

The development of phthalimido-protected glycosides traces back to Lemieux’s pioneering work in the 1970s on 2-amino-2-deoxy sugar derivatives. Critical milestones include:

- 1977 : Introduction of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide as a stable glycosyl donor, enabling high-yield β-glycoside formation via Koenigs-Knorr conditions.

- 1980s : Adoption of allyl glycosides as versatile intermediates, allowing for:

- 2000s : Mechanistic studies using Hammett analysis quantified the electron-donating effect of phthalimido groups (σₚ = -0.3), explaining their ability to stabilize oxocarbenium intermediates during glycosylation.

The synthetic utility of allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside was enhanced through protective group strategies:

- Benzylidene acetal protection at C4/C6 for 3-O-glycosylation

- Regioselective allylation at C3 using phase-transfer catalysis

- Orthogonal deprotection sequences enabling sequential glycosylation

These advances established the compound as a linchpin in oligosaccharide synthesis, particularly for N-linked glycans and glycosaminoglycan precursors. Recent applications extend to glycoconjugate vaccine development and glycoarray fabrication, leveraging its predictable reactivity and compatibility with modern glycosylation protocols.

Properties

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11-,12-,13-,14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZAUIIISMQKHG-CVXDVXMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.

Introduction of the Phthalimido Group: The protected glucose is then reacted with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to introduce the phthalimido group.

Deprotection: The acetyl groups are removed under acidic conditions to yield the free hydroxyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the allyl group to a saturated alkyl group.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines replace the allyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Thiols, amines

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Saturated alkyl derivatives

Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside serves as a crucial intermediate in the synthesis of glycosylated drugs. These compounds often exhibit enhanced bioavailability and therapeutic efficacy due to their improved pharmacokinetic properties. The phthalimido group provides steric hindrance that influences glycosidation reactions, making it a valuable building block for complex carbohydrate synthesis .

Case Study: Glycosylated Antibiotics

Research has demonstrated that modifications using allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside can lead to the development of novel antibiotics targeting bacterial cell wall synthesis. For instance, its derivatives have been used to create glycosylated substrates that mimic bacterial oligosaccharides, aiding in the design of inhibitors for glycosyltransferases involved in peptidoglycan biosynthesis .

Biochemical Research

Enzyme Interaction Studies

This compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate the role of glycosides in biological systems, particularly in relation to enzyme specificity and substrate recognition .

Example: Glycosylation Mechanisms

Studies involving allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside have provided insights into the mechanisms of glycosylation reactions. The compound's unique structure facilitates the examination of how different substituents affect reactivity and selectivity in enzymatic processes .

Natural Product Synthesis

Synthesis of Natural Product Analogues

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside is applied in synthesizing analogues of natural products, which may lead to discovering new therapeutic agents with improved properties. Its ability to undergo selective transformations makes it a versatile tool in natural product chemistry .

Case Study: Anticancer Compounds

Research has shown that derivatives of this compound can be synthesized to enhance anticancer activity. By modifying the sugar moiety, researchers have created compounds that demonstrate increased potency against cancer cell lines, showcasing the potential for developing new cancer therapies.

Targeted Drug Delivery

Designing Targeted Delivery Systems

The unique structural characteristics of allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside allow it to be incorporated into targeted drug delivery systems. This capability enhances the specificity of therapeutic agents while minimizing side effects, making it particularly useful in cancer treatment and other targeted therapies .

Cosmetic Formulations

Potential Benefits in Skincare Products

In cosmetic chemistry, allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside is explored for its antioxidant properties. Its incorporation into skincare formulations may provide benefits such as improved skin hydration and protection against oxidative stress .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing glycosylated drugs with enhanced bioavailability |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways |

| Natural Product Synthesis | Synthesis of analogues leading to new therapeutic agents |

| Targeted Drug Delivery | Design of systems enhancing specificity and reducing side effects |

| Cosmetic Formulations | Potential antioxidant benefits in skincare products |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby impeding the proliferation of cancer cells and the replication of viruses. The molecular targets include various glycosidases involved in metabolic pathways critical for cell growth and viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Protecting Group Effects: Phthalimido vs. Acetamido/Trifluoroacetamido: The phthalimido group provides superior steric and electronic protection compared to acetamido derivatives, reducing side reactions during glycosylation. However, acetamido groups (e.g., in Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside) are easier to deprotect under mild acidic conditions . Trifluoroacetamido: Electron-withdrawing trifluoroacetamido groups (e.g., in Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside) enhance glycosyl donor reactivity but require harsher deprotection conditions .

Aglycone Influence:

Additional Modifications:

Research Findings and Data Tables

Comparative Reactivity in Glycosylation Reactions

Physicochemical Properties

Biological Activity

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 114853-29-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside is characterized by its β-anomeric configuration, which influences its reactivity and biological interactions. The compound is synthesized through various methods, often starting from d-glucosamine hydrochloride, involving several key steps such as deoxygenation and protection group manipulations . The general synthetic pathway can be summarized as follows:

- Starting Material : d-glucosamine hydrochloride.

- Key Steps :

- Protection of amino groups.

- Deoxygenation at the C-6 position.

- Formation of the allyl group.

- Final Product : Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside.

The synthesis process has been optimized for scalability, making it feasible for larger-scale production in pharmaceutical applications .

Anticancer Properties

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside exhibits notable anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer Cells | 15 | Induction of apoptosis |

| Colon Cancer Cells | 20 | Cell cycle arrest |

Immunomodulatory Effects

Research indicates that this compound may also possess immunomodulatory properties. It has been shown to enhance the activity of immune cells, potentially increasing the efficacy of immunotherapies in cancer treatment.

Case Study: Immunomodulation

A study involving murine models demonstrated that administration of allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside led to an increase in the production of cytokines such as IL-6 and TNF-alpha, suggesting a stimulatory effect on the immune response.

Conformational Analysis

Conformational studies using NMR spectroscopy have revealed that the exocyclic C-5–C-6 bond in allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside exhibits torsional flexibility, which may influence its interaction with biological targets. Understanding these conformational dynamics is crucial for designing more effective derivatives with enhanced biological activities .

Q & A

Q. What are the key synthetic routes for preparing Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside, and how do protecting groups influence its reactivity?

The synthesis typically involves three stages: (1) introduction of the phthalimido group at the C2 position via nucleophilic substitution of a 2-azido intermediate, (2) selective protection of hydroxyl groups (e.g., acetylation or benzylation), and (3) allylation at the anomeric position using allyl alcohol under acid catalysis (e.g., BF₃·Et₂O) . The phthalimido group acts as a non-participating protecting group, enabling β-selectivity during glycosylation. Tri-O-acetyl or benzylidene protections at C3, C4, and C6 are common to prevent unwanted side reactions .

Q. How is the allyl group utilized as a temporary protecting group in oligosaccharide assembly?

The allyl group serves as a versatile protecting group due to its stability under acidic/basic conditions and selective removal via Pd⁰-catalyzed deallylation. For example, in trisaccharide synthesis, the allyl group on the glucopyranoside derivative is retained during glycosylation steps and later removed to expose the anomeric hydroxyl for further elongation . This strategy enables iterative glycosylation for complex glycan synthesis .

Q. What spectroscopic techniques are critical for confirming the structure of Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside?

- NMR : ¹H and ¹³C NMR identify anomeric configuration (β-linkage via J₁,₂ coupling constants ~8–10 Hz) and phthalimido resonance (aromatic protons at δ 7.6–7.8 ppm).

- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]⁺ expected for C₁₉H₂₁NO₇: calc. 398.12, obs. 398.10) .

- IR : Phthalimido C=O stretches appear at ~1770 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during glycosylation reactions involving this compound?

Regioselectivity challenges arise from competing nucleophilic sites (e.g., C3 vs. C4 hydroxyls). Strategies include:

- Temperature Control : Lower temperatures (−40°C) favor kinetic control, directing reactivity to less hindered sites.

- Catalyst Optimization : Using NIS/TfOH vs. TMSOTf alters transition-state stabilization, impacting site preference .

- Protecting Group Tuning : Bulky groups (e.g., benzylidene at C4/C6) block undesired positions, as shown in the synthesis of β-(1→3)-linked disaccharides .

Q. What methodologies enable enzymatic vs. chemical glycosylation using this compound as a donor?

- Chemical Glycosylation : Trichloroacetimidate or thioglycoside derivatives of the allyl glucopyranoside are activated under Lewis acid conditions (e.g., TMSOTf) for β-selective coupling .

- Enzymatic Glycosylation : Glycosyltransferases (e.g., β1-4-galactosyltransferase) recognize the phthalimido-protected glucosamine moiety, enabling chemo-enzymatic synthesis of human milk oligosaccharides . Comparative studies show enzymatic methods achieve higher stereocontrol but require precise donor/acceptor compatibility .

Q. How can unexpected byproducts (e.g., α-anomers or orthoester formation) be minimized during synthesis?

Q. What strategies improve the solubility of this compound in aqueous enzymatic assays?

- Partial Deprotection : Hydrolysis of acetyl groups (e.g., NaOMe/MeOH) yields a mono-allyl derivative with enhanced water solubility.

- Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes maintain enzymatic activity while solubilizing the hydrophobic phthalimido group .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the stability of the allyl group under glycosylation conditions?

Discrepancies arise from varying reaction scales or catalyst purity. For example:

- Pd⁰ Sensitivity : Trace Pd residues from prior steps can prematurely cleave the allyl group. Pre-treatment with EDTA-quenched catalysts resolves this .

- Acid Stability : BF₃·Et₂O-mediated allylation at −10°C preserves the allyl group, while stronger acids (TFA) cause partial cleavage .

Methodological Tables

Q. Table 1: Common Protecting Groups and Their Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.